

Application Notes and Protocols for Cell Lysis using SURFONIC JL-80X

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Compound of Interest

Compound Name: SURFONIC JL 80X

Cat. No.: B1166411

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Introduction

SURFONIC JL-80X is a nonionic surfactant composed of an alkoxylated linear alcohol.^{[1][2]} It is a water-soluble and biodegradable agent that offers effective detergency and wetting properties.^[2] In the context of cell biology and protein biochemistry, SURFONIC JL-80X serves as a mild, non-denaturing detergent, making it an excellent choice for cell lysis when the integrity of protein structure and function is paramount. Its properties are comparable to other commonly used non-ionic detergents like Triton X-100 and NP-40, and it is often considered a safer alternative to Triton X-100.^{[3][4]}

The primary function of a non-ionic detergent in a lysis buffer is to disrupt the lipid bilayer of cell membranes, thereby releasing the cellular contents.^{[5][6][7]} Because SURFONIC JL-80X is non-denaturing, it is particularly well-suited for applications such as immunoprecipitation (IP), co-immunoprecipitation (Co-IP), and enzyme activity assays, where maintaining the native conformation of proteins and their interaction partners is critical.^[5] In contrast to harsh ionic detergents like SDS, which denature proteins and disrupt protein-protein interactions, SURFONIC JL-80X allows for the isolation of soluble cytoplasmic and membrane-bound proteins in their active state.^{[5][8]}

These application notes provide detailed protocols for the formulation of cell lysis buffers containing SURFONIC JL-80X and their use in the extraction of proteins from various cell types.

Properties of SURFONIC JL-80X

A summary of the key physical and chemical properties of SURFONIC JL-80X is presented in the table below.

Property	Value	Reference
Appearance	Clear liquid	[2]
Type	Nonionic Surfactant (Alkoxylated Linear Alcohol)	[1][2]
Solubility	Water-soluble	[1][2]
Biodegradability	Biodegradable	[2]
Density (at 25°C)	1.0037 g/mL	[2][9]
Viscosity (kinematic, at 25°C)	51 cSt	[2][9]
Cloud Point (1% aqueous solution)	57 - 62 °C	[2][9]
pH (1% solution)	6.5 - 7.5	[2][9]
Surface Tension (0.1% aqueous solution at 25°C)	29.2 dynes/cm	[1][9]

Stock Solution Preparation

It is recommended to prepare a 10% (v/v) stock solution of SURFONIC JL-80X in high-purity water. This stock can then be easily diluted to the desired final concentration in the lysis buffer.

Protocol for 10% SURFONIC JL-80X Stock Solution:

- Carefully measure 1 mL of SURFONIC JL-80X.
- Add the SURFONIC JL-80X to 9 mL of molecular biology grade water.
- Mix thoroughly by gentle inversion until the solution is homogeneous.

- Store the 10% stock solution at room temperature.

Cell Lysis Buffer Formulations

The composition of the cell lysis buffer can be tailored to the specific cell type and the downstream application. The following are starting point formulations that should be optimized for your particular experimental needs.

Component	Stock Concentration	Final Concentration	Purpose
Tris-HCl, pH 7.4	1 M	50 mM	Buffering agent to maintain a stable pH
NaCl	5 M	150 mM	Salt to maintain osmolarity and disrupt protein-protein interactions
EDTA	0.5 M	1 mM	Chelating agent to inhibit metalloproteases
SURFONIC JL-80X	10%	0.1 - 1.0%	Non-ionic detergent for cell membrane lysis
Protease Inhibitor Cocktail	100X	1X	To prevent protein degradation by proteases
Phosphatase Inhibitor Cocktail	100X	1X	To preserve the phosphorylation state of proteins

Note: The optimal concentration of SURFONIC JL-80X may vary depending on the cell type and the specific protein of interest. A good starting point for many applications is 0.5%.

Experimental Protocols

A. Cell Lysis of Adherent Mammalian Cells

- Culture adherent cells to the desired confluence in a culture dish.
- Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
- Aspirate the PBS completely.
- Add an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL for a 10 cm dish).
- Incubate the dish on ice for 5-10 minutes.
- Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
- Vortex the lysate gently for 10-15 seconds.
- Incubate the lysate on ice for an additional 10-20 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at \sim 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
- The lysate is now ready for downstream applications or can be stored at -80°C.

B. Cell Lysis of Suspension Mammalian Cells

- Pellet the suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Discard the supernatant and wash the cell pellet once with ice-cold PBS.
- Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.
- Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

- Follow steps 7-12 from the protocol for adherent cells.

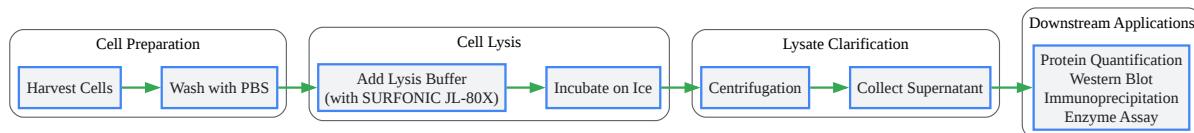
C. Cell Lysis of Bacterial Cells

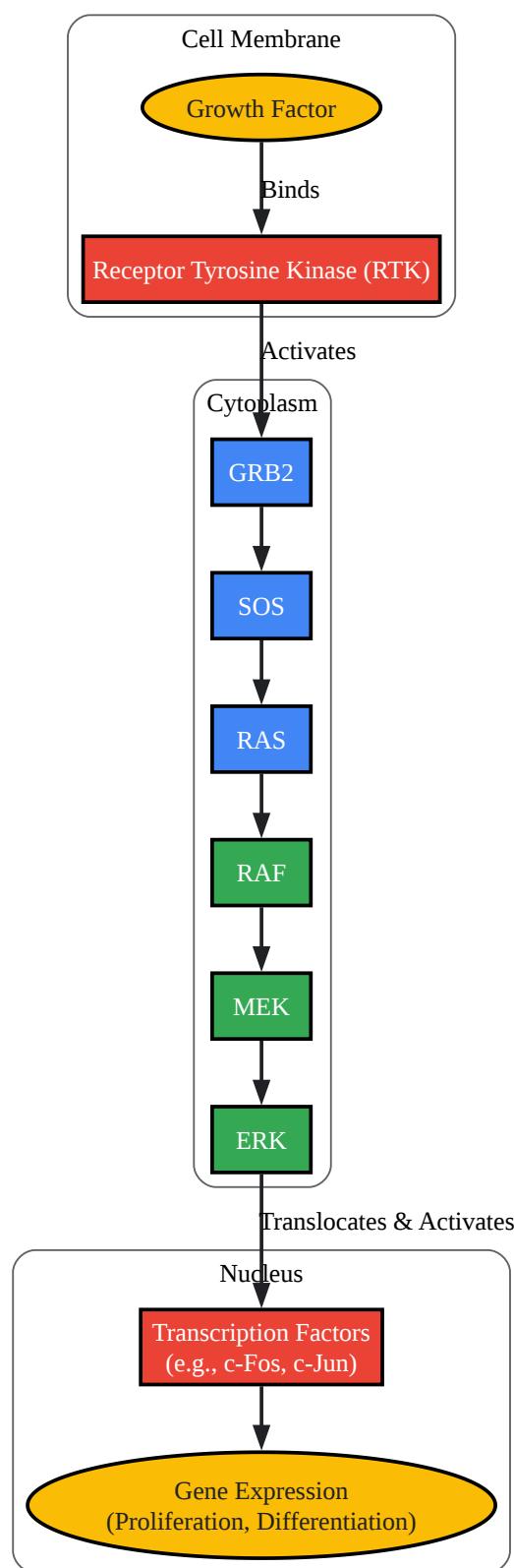
- Harvest bacterial cells by centrifugation.
- Resuspend the pellet in a suitable buffer (e.g., TE buffer).
- Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes to degrade the cell wall.
- Add Lysis Buffer containing SURFONIC JL-80X.
- For more efficient lysis, sonicate the sample on ice. Use short bursts to avoid overheating and protein denaturation.
- Clarify the lysate by centrifugation at high speed (e.g., >16,000 x g) for 20-30 minutes at 4°C.
- Collect the supernatant for further analysis.

D. Cell Lysis of Yeast Cells

- Harvest yeast cells by centrifugation.
- Wash the cells with a suitable buffer.
- Resuspend the yeast pellet in Lysis Buffer.
- Disrupt the tough yeast cell wall using mechanical methods such as vortexing with glass beads or using a French press.
- Clarify the lysate by centrifugation at high speed.
- Collect the supernatant containing the soluble proteins.

Visualizations





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